molecular formula C13H13NOS B7837180 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone CAS No. 13896-85-0

1-[(4-Methylquinolin-2-yl)sulfanyl]acetone

Cat. No.: B7837180
CAS No.: 13896-85-0
M. Wt: 231.32 g/mol
InChI Key: CQXABJWPCYKQFA-UHFFFAOYSA-N
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Description

1-[(4-Methylquinolin-2-yl)sulfanyl]acetone is a sulfur-containing organic compound featuring a quinoline core substituted with a methyl group at the 4-position, linked via a thioether (-S-) bond to an acetone moiety. Its molecular formula is C₁₄H₁₃NOS, with a calculated molecular weight of 243.32 g/mol. This compound is of interest in medicinal chemistry, particularly as a precursor for bioactive molecules or catalysts in organic synthesis .

Properties

IUPAC Name

1-(4-methylquinolin-2-yl)sulfanylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-9-7-13(16-8-10(2)15)14-12-6-4-3-5-11(9)12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXABJWPCYKQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294943
Record name 1-[(4-methylquinolin-2-yl)sulfanyl]acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13896-85-0
Record name NSC98866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(4-methylquinolin-2-yl)sulfanyl]acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone can be synthesized through various synthetic routes[_{{{CITATION{{{2{Synthesis of Hetarylquinolines from 2- { [ (4-Methylquinolin-2-yl ...](https://link.springer.com/article/10.1134/S1070428018090221). One common method involves the reaction of 4-methylquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide[{{{CITATION{{{2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl .... The reaction typically proceeds under reflux conditions to ensure the completion of the reaction[{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors[_{{{CITATION{{{2{Synthesis of Hetarylquinolines from 2- { [ (4-Methylquinolin-2-yl ...](https://link.springer.com/article/10.1134/S1070428018090221). The choice of reactor depends on the desired scale and efficiency of the production process[{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of compounds related to 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone. The compound has been tested against several bacterial strains, showing promising results.

Case Studies

  • A study synthesized derivatives of 8-hydroxyquinoline, which included compounds similar to this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. Some derivatives exhibited significant antibacterial activity, with inhibition zones comparable to standard antibiotics like amoxiclav .
  • Another research focused on the synthesis of 4-aryl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolin-2-one derivatives. These compounds displayed potent activity against various pathogenic strains, indicating that modifications to the quinoline structure can enhance antibacterial efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies examining its effects on different cancer cell lines.

Case Studies

  • In vitro studies evaluated the cytotoxic effects of synthesized quinoline derivatives on cancer cell lines such as HeLa and MCF-7. Compounds with specific substitutions demonstrated reduced cell viability, with IC50 values ranging from 26.30 mM to 63.75 mM against selected cancer cell lines . This suggests that structural modifications can significantly impact the anticancer activity of quinoline-based compounds.
  • Another study reported the synthesis of styrylquinolines with varying substituents. These compounds were tested against pancreatic carcinoma and colon carcinoma cells, yielding IC50 values in nanomolar concentrations, indicating high potency compared to existing chemotherapeutics .

Synthetic Intermediate in Drug Development

The unique chemical structure of this compound makes it a valuable intermediate for synthesizing other biologically active compounds.

Synthetic Applications

  • The compound can be utilized in the synthesis of hybrid molecules that combine different pharmacophores. For example, derivatives that incorporate both quinoline and imidazole motifs have shown enhanced biological activities against various pathogens . This versatility is crucial for developing new therapeutic agents.

Mechanism of Action

The mechanism by which 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three classes of structurally related sulfanyl-acetone derivatives:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituent/R Group Molecular Formula Key Properties/Applications
1-[(4-Methylquinolin-2-yl)sulfanyl]acetone Quinoline 4-Methyl C₁₄H₁₃NOS Pharmaceutical intermediates
1-(2-Furfurylthio)-propanone (ID 4676) Furan 2-Furfuryl C₇H₈O₂S Flavor/fragrance applications
Montelukast Sodium Analog () Quinoline 7-Chloro, complex chain C₃₈H₃₈ClN₂O₆S₂ Leukotriene antagonist (asthma drug)
Triazole-Piperidine Hybrid (7a, ) 1,2,4-Triazole Piperidine, phenyl C₂₅H₂₈N₄O₂S₂ Antimicrobial/anticancer research
Key Observations :

Quinoline vs. Furan Core: The quinoline moiety in the target compound enhances aromaticity and planar rigidity, favoring interactions with biological targets (e.g., enzymes, DNA) compared to the furan-based 1-(2-Furfurylthio)-propanone, which is smaller and more polar due to the oxygen atom . Solubility: Furan derivatives (e.g., ID 4676) are likely more water-soluble due to the oxygen atom, whereas the quinoline-based compound may exhibit lower solubility but better membrane permeability.

Synthetic Utility: Sulfanyl-acetone derivatives like the target compound are versatile intermediates.

Biological Activity

1-[(4-Methylquinolin-2-yl)sulfanyl]acetone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which facilitate the rapid assembly of complex molecules from simple precursors. These methods have been shown to enhance the efficiency of synthesizing biologically active compounds by allowing for the incorporation of various functional groups that can influence biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, in a study involving pyrrolonaphthoxazepines, compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including multidrug-resistant variants. The results demonstrated that specific derivatives induced apoptosis and cell cycle arrest at the G2/M phase, suggesting a mechanism involving microtubule disruption and autophagy modulation .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
PNOXOvarian carcinoma10Microtubule destabilization
6jHL-60 leukemia5Apoptosis induction
6aOral squamous carcinoma15Cell cycle arrest

Antimicrobial Activity

In addition to antitumor effects, derivatives of this compound have been evaluated for antimicrobial properties. A study reported significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity at non-cytotoxic concentrations .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µM)
This compoundS. aureus12
E. coli15
MRSA10

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Microtubule Disruption : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics essential for cell division.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Antimicrobial Action : The antimicrobial effects are likely due to interference with bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Case Study on Ovarian Cancer : A clinical trial involving a pyrrolonaphthoxazepine derivative showed a marked reduction in tumor size among participants resistant to conventional therapies.
  • Leishmaniasis Treatment : In vitro studies demonstrated that analogs of the compound exhibited anti-leishmanial activity with IC50 values comparable to existing treatments, suggesting potential therapeutic applications in parasitic infections .

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